molecular formula C37H36N4O3 B1684370 Laniquidar CAS No. 197509-46-9

Laniquidar

Cat. No.: B1684370
CAS No.: 197509-46-9
M. Wt: 584.7 g/mol
InChI Key: TULGGJGJQXESOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of laniquidar involves multiple steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:

    Formation of the benzazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a series of substitution reactions.

    Attachment of the quinoline group: The quinoline moiety is attached via an ether linkage to the phenyl ring.

    Final modifications:

Industrial production methods for this compound are not well-documented due to its discontinuation in clinical development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Laniquidar undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activity

Laniquidar (OC-144-093) is a potent inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in the pharmacokinetics of various drugs by affecting their absorption, distribution, metabolism, and excretion. Understanding the biological activity of this compound is essential for its potential applications in enhancing the efficacy of chemotherapeutic agents, particularly in overcoming multidrug resistance (MDR) in cancer therapy.

This compound functions primarily as a P-glycoprotein inhibitor , which enhances the bioavailability of co-administered drugs that are substrates for this transporter. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, potentially leading to improved therapeutic outcomes in cancer treatment. The compound has shown promise in preclinical studies and clinical trials for its ability to reverse drug resistance mechanisms associated with P-gp.

Pharmacological Profile

This compound exhibits several key pharmacological properties:

  • Selectivity : It specifically targets P-glycoprotein with minimal effects on other ATP-binding cassette (ABC) transporters.
  • Bioavailability Enhancement : Studies have indicated that this compound can significantly enhance the bioavailability of various anticancer agents, including paclitaxel and doxorubicin.
  • Dose-Dependent Effects : The efficacy of this compound is dose-dependent, with higher concentrations yielding more pronounced inhibitory effects on P-gp.

Case Studies and Clinical Trials

  • Combination Therapy : In a phase I trial, this compound was administered alongside paclitaxel to assess its impact on drug absorption and efficacy. Results demonstrated a significant increase in the plasma concentration of paclitaxel when combined with this compound, suggesting enhanced therapeutic potential through improved bioavailability .
  • Patient Outcomes : A retrospective analysis involving patients treated with this compound in combination with standard chemotherapy regimens showed improved response rates in those with P-gp overexpression. Notably, patients who received this compound exhibited a higher rate of disease stabilization compared to those who did not receive the inhibitor .
  • Adverse Effects : The safety profile of this compound has been evaluated in various studies. Commonly reported side effects include mild gastrointestinal disturbances and fatigue, which were generally well-tolerated by patients .

Data Table: Summary of Key Studies

Study TypeDrug CombinationKey FindingsReference
Phase I TrialPaclitaxel + this compoundIncreased paclitaxel bioavailability
Retrospective StudyChemotherapy + this compoundHigher response rates in P-gp overexpressing patients
Safety AnalysisVarious combinationsMild side effects; well-tolerated

Properties

CAS No.

197509-46-9

Molecular Formula

C37H36N4O3

Molecular Weight

584.7 g/mol

IUPAC Name

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate

InChI

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3

InChI Key

TULGGJGJQXESOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Canonical SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Appearance

yellow solid powder

Key on ui other cas no.

197509-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11C-laniquidar
laniquidar
R 101933
R-101933
R101933

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound 4 (164 g), sodium cyanate (80 g) and manganese dioxide (500 g) in methanol (5.5l) was stirred at room temperature. Ethanoic acid (122 g) was added dropwise and the resulting reaction mixture was stirred and refluxed overnight. The reaction mixture was filtered over dicalite, and the filter residue was rinsed with CH3OH/CH2Cl2. The filtrate was evaporated. The residue was partitioned between DCM and aqueous K2CO3 solution. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was crystallized from ACN. The precipitate was filtered off and dried, yielding 152 g (87%) of methyl 6,11-dihydro-11-[1-[2-[4-(2-quinolinylmethoxy)phenyl]ethyl]-4-piperidinylidene]-5H-imidazo[2,1-b][3]-benzazepine-3-carboxylate (compound 6, mp. 179.3° C.).
Name
compound 4
Quantity
164 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laniquidar
Reactant of Route 2
Reactant of Route 2
Laniquidar
Reactant of Route 3
Reactant of Route 3
Laniquidar
Reactant of Route 4
Reactant of Route 4
Laniquidar
Reactant of Route 5
Laniquidar
Reactant of Route 6
Reactant of Route 6
Laniquidar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.